molecular formula C11H13ClINO B1513662 4-Chloro-2-iodo-pivaloylaniline

4-Chloro-2-iodo-pivaloylaniline

Cat. No.: B1513662
M. Wt: 337.58 g/mol
InChI Key: DPUAVGIWYDXESF-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-pivaloylaniline (CAS: 1809161-40-7) is a halogenated aromatic amide with the molecular formula C₁₁H₁₃ClINO and a molecular weight of 337.58 g/mol. Its structure consists of an aniline core substituted with chlorine (Cl) at the 4-position, iodine (I) at the 2-position, and a pivaloyl (2,2-dimethylpropanoyl) group attached to the amine . The SMILES representation is: IC1=C(C(=CC=C1)N(C(=O)C(C)(C)C))Cl .

This compound is a specialty chemical used in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions due to its iodine substituent .

Properties

Molecular Formula

C11H13ClINO

Molecular Weight

337.58 g/mol

IUPAC Name

N-(4-chloro-2-iodophenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H13ClINO/c1-11(2,3)10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)

InChI Key

DPUAVGIWYDXESF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Core Structure Substituents Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number
4-Chloro-2-iodo-pivaloylaniline Aniline 4-Cl, 2-I, N-pivaloyl Amide C₁₁H₁₃ClINO 337.58 1809161-40-7
4-Chloro-2-iodoaniline Aniline 4-Cl, 2-I Amine C₆H₅ClIN 253.47 63069-48-7
4-Fluoro-2-iodoaniline Aniline 4-F, 2-I Amine C₆H₅FIN 252.01 61272-76-2
N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide Pyridine 3-OH, 2-I, N-pivaloyl Amide C₁₀H₁₃IN₂O₂ 344.14 Not provided
4-Chloro-3-iodo-2-methylquinoline Quinoline 4-Cl, 3-I, 2-CH₃ Heterocyclic amine C₁₀H₇ClIN 303.53 1033931-93-9

Physical and Chemical Properties

Property This compound 4-Chloro-2-iodoaniline 4-Fluoro-2-iodoaniline N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide
Melting Point (°C) Not reported 40 (hydrochloride salt) Not reported Not reported
Boiling Point (°C) Not reported 295 (predicted) Not reported Not reported
Solubility Likely soluble in organic solvents Soluble in methanol Soluble in DMSO Not reported
Density (g/cm³) Not reported 2.015 (predicted) Not reported Not reported
pKa Not reported 1.90 (predicted) Not reported Not reported

Key Observations :

  • Halogen Effects : Replacing chlorine with fluorine (as in 4-Fluoro-2-iodoaniline) enhances electronegativity, which may accelerate electrophilic aromatic substitution reactions but reduce oxidative stability .
  • Heterocyclic Analogues (e.g., pyridine or quinoline derivatives) exhibit distinct electronic properties due to nitrogen atoms in the ring, altering reactivity in cross-coupling reactions .

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